molecular formula C7H18Cl2N2S B6222656 2-(4-methylpiperazin-1-yl)ethane-1-thiol dihydrochloride CAS No. 2758005-08-0

2-(4-methylpiperazin-1-yl)ethane-1-thiol dihydrochloride

Cat. No.: B6222656
CAS No.: 2758005-08-0
M. Wt: 233.20 g/mol
InChI Key: ULXZWPYWUIJTLI-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)ethane-1-thiol dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)ethane-1-thiol dihydrochloride typically involves the reaction of 4-methylpiperazine with ethane-1-thiol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)ethane-1-thiol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol or amine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)ethane-1-thiol dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)ethane-1-thiol dihydrochloride involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the piperazine ring can interact with various receptors and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride
  • 2-(4-methylpiperazin-1-yl)ethane-1-amine dihydrochloride
  • 2-(4-methylpiperazin-1-yl)ethane-1-sulfonic acid dihydrochloride

Uniqueness

2-(4-methylpiperazin-1-yl)ethane-1-thiol dihydrochloride is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

2758005-08-0

Molecular Formula

C7H18Cl2N2S

Molecular Weight

233.20 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanethiol;dihydrochloride

InChI

InChI=1S/C7H16N2S.2ClH/c1-8-2-4-9(5-3-8)6-7-10;;/h10H,2-7H2,1H3;2*1H

InChI Key

ULXZWPYWUIJTLI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCS.Cl.Cl

Purity

95

Origin of Product

United States

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